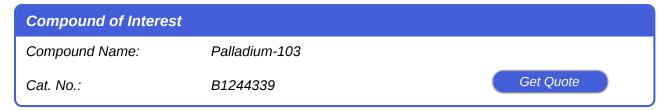


Palladium-103: A Technical Guide to Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the radionuclide **Palladium-103** (¹⁰³Pd), from its initial discovery to its modern synthesis and critical role in medicine. This document details the physical and chemical properties of ¹⁰³Pd, comprehensive experimental protocols for its production and purification, and its primary application in brachytherapy for cancer treatment.

Introduction to Palladium-103

Discovered in 1950, **Palladium-103** is a synthetic radioisotope of the element palladium. It has garnered significant interest in the medical field, particularly for its use in low-dose-rate (LDR) brachytherapy, a form of internal radiation therapy. The favorable physical properties of ¹⁰³Pd, including its relatively short half-life and low-energy photon emissions, make it a highly effective and safer option for treating certain types of cancer, most notably prostate cancer. The isotope's therapeutic effect is primarily delivered through localized radiation, which damages the DNA of cancerous cells, leading to their destruction while minimizing damage to surrounding healthy tissue.

Physical and Chemical Properties

Palladium-103 is characterized by a half-life of 16.99 days.[1][2] It decays via electron capture to an excited state of Rhodium-103 (^{103m}Rh), which then rapidly decays to stable ¹⁰³Rh.[1][3] This decay process results in the emission of characteristic X-rays and Auger electrons, with a



mean photon energy of approximately 21 keV.[1][4] The low energy of these emissions leads to a rapid dose fall-off in tissue, which is highly desirable for localized cancer therapy.

Chemically, palladium is a platinum group metal. For medical applications, ¹⁰³Pd is typically produced as Palladium(II) chloride (PdCl₂), which can be dissolved in dilute ammonium hydroxide or hydrochloric acid solutions to prepare it for use in brachytherapy seed manufacturing.[5][6]

Quantitative Isotope Data

The key physical and decay characteristics of **Palladium-103** are summarized in the table below.

Property	Value	References	
Atomic Number (Z)	46	[2]	
Mass Number (A)	103	[2]	
Half-Life	16.99 days	[1][2][5]	
Decay Mode	Electron Capture	[1][2][3]	
Daughter Isotope	Rhodium-103m (103mRh) [3]		
Mean Photon Energy	~21 keV	[1][4]	
Primary Emissions	X-rays, Auger Electrons	[3]	
Specific Activity	≥ 60 Ci/g	[5]	
Radionuclidic Purity	≥ 99.95%	[5][6]	

Synthesis of Palladium-103

The most common and efficient method for producing no-carrier-added ¹⁰³Pd is through the proton bombardment of a stable Rhodium-103 (¹⁰³Rh) target in a cyclotron.[3][7] This process induces the nuclear reaction ¹⁰³Rh(p,n)¹⁰³Pd. An alternative, though less common, method involves the irradiation of enriched palladium targets with protons or deuterons.[8][9]



Production via ¹⁰³Rh(p,n)¹⁰³Pd Reaction

This section details the experimental protocol for producing ¹⁰³Pd using a cyclotron.

3.1.1 Target Preparation

- Target Material: High-purity (99.9%+) Rhodium-103 is used as the target material. This can be in the form of a thin foil or electroplated onto a high-thermal-conductivity backing material, such as copper.[10][11]
- Electroplating (if applicable): Rhodium is electrodeposited onto a copper substrate from an acidic sulfate solution.[11] This ensures good thermal contact and stability under high beam currents.
- Target Assembly: The rhodium target is mounted in a target holder designed for efficient cooling during irradiation. The target is often angled relative to the proton beam to distribute the thermal load over a larger surface area.[3]

3.1.2 Irradiation Parameters

The following table summarizes typical irradiation parameters for the production of ¹⁰³Pd.

Parameter	Value Range	References
Proton Beam Energy	10 - 28 MeV	[2][3][4][12]
Optimal Incident Energy	~18 MeV	[2][3]
Beam Current	20 - 200 μΑ	[2][4][12]
Irradiation Time	1 - 15 hours	[1][2][12]
Target Thickness	48 - 480 μm	[3]
Target Cooling	Helium gas (front), Water (back)	[4]

3.1.3 Post-Irradiation Processing



After irradiation, the target is allowed to cool to reduce short-lived activation products before being transferred to a hot cell for chemical processing.

Purification of Palladium-103

Separating the microscopic quantities of ¹⁰³Pd from the bulk rhodium target is a critical step to achieve the high purity required for medical use. Both "wet chemistry" and "dry distillation" methods have been developed.

Wet Chemistry Purification Protocol

This method involves dissolving the target and using chemical techniques to isolate the ¹⁰³Pd.

4.1.1 Target Dissolution

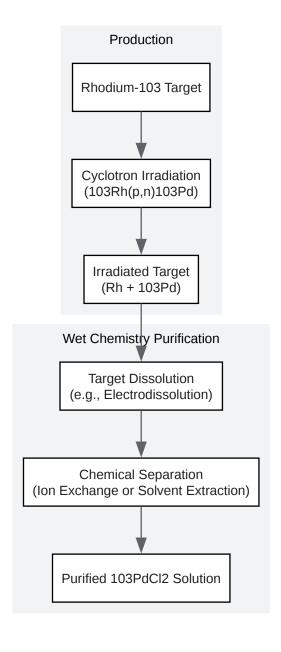
- Electrodissolution: An effective method involves the electrodissolution of the rhodium target in a hydrochloric acid solution. This technique is often preferred for its efficiency and for minimizing personnel radiation exposure.[10][13]
- Alloying and Acid Dissolution: An alternative method involves heating the irradiated rhodium target with bismuth powder to form a Bi-Rh alloy.[1] This alloy is more readily dissolved in nitric acid compared to pure rhodium metal.[1]
- 4.1.2 Chemical Separation: Ion-Exchange Chromatography
- Resin Preparation: A column is packed with an anion exchange resin, such as Dowex 1x8 or AG MP-1.[13][14]
- Loading: The dissolved target solution, containing ¹⁰³Pd and bulk rhodium, is loaded onto the column. The ¹⁰³Pd forms anionic complexes that bind to the resin, while the rhodium passes through.
- Elution: The column is washed to remove any remaining rhodium. The purified ¹⁰³Pd is then eluted from the resin using a solution such as 1 M NH₄Cl + 1 M NH₄OH.[13]

4.1.3 Chemical Separation: Solvent Extraction



- Complexation: Dimethylglyoxime is added to the dissolved target solution. This reagent forms a complex specifically with palladium.[6]
- Extraction: The palladium-dimethylglyoxime complex is then extracted from the aqueous solution into an organic solvent, such as chloroform.[6]
- Back-Extraction: The purified ¹⁰³Pd is then transferred back into an aqueous solution, typically 1N hydrochloric acid, for final preparation.[6]

The following diagram illustrates a typical wet chemistry workflow for ¹⁰³Pd purification.





Click to download full resolution via product page

Figure 1: Workflow for the production and wet chemistry purification of ¹^αPd.

Dry Distillation Purification Protocol

A more recent and innovative approach to purification is dry distillation, which leverages the difference in vapor pressures between palladium and rhodium at high temperatures.[4][15]

- High-Temperature Evaporation: The irradiated rhodium foil is heated in a high-vacuum environment to a temperature of approximately 1200 °C.[4][15]
- Selective Deposition: At this temperature, the ¹⁰³Pd has a significantly higher vapor pressure than rhodium, causing it to evaporate from the target foil.
- Collection: The evaporated ¹⁰³Pd is then deposited onto a cooled substrate, such as a niobium foil or a zinc-oxide-covered tungsten disc.[4]
- Recovery: The deposited ¹⁰³Pd is recovered from the substrate by rinsing with hydrochloric acid.[4]

This method offers a promising alternative to wet chemistry, potentially reducing chemical waste and processing time.

Quality Control and Final Product

The final purified ¹⁰³Pd solution undergoes rigorous quality control to ensure it meets the stringent requirements for medical use.



Parameter	Specification	Typical Method	References
Radionuclidic Purity	≥ 99.95%	High-Purity Germanium (HPGe) Gamma Spectrometry	[5][12]
Specific Activity	≥ 60 Ci/g	Calculated from total activity and mass	[5]
Chemical Form	PdCl ₂ in dilute NH ₄ OH	-	[5]
рН	7 - 11	pH meter	[5]
Rhodium Content	≤ 2 μg/mCi	Inductively Coupled Plasma Mass Spectrometry (ICP- MS)	[6]

Application in Brachytherapy

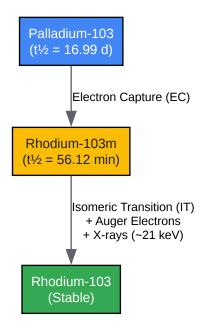
The primary application of ¹⁰³Pd is in the fabrication of sealed sources, commonly known as "seeds," for LDR brachytherapy.[16][17] These seeds are permanently implanted into cancerous tissue, where they deliver a localized, therapeutic dose of radiation.

Brachytherapy Seed Fabrication

- Adsorption: The purified ¹⁰³Pd solution is mixed with ion-exchange resin beads (e.g., Amberlite IR-93) or coated onto graphite pellets, which adsorb the radionuclide.[2][4][12]
- Encapsulation: These radioactive cores are then encapsulated within a biocompatible titanium or polymer shell, which is laser-welded shut to create a sealed source.[12][18]
- Sterilization: The finished seeds are sterilized before being supplied for clinical use.

The following diagram illustrates the decay scheme of ¹⁰³Pd.





Click to download full resolution via product page

Figure 2: Decay scheme of **Palladium-103** to stable Rhodium-103.

Clinical Advantages

The use of ¹⁰³Pd in brachytherapy offers several advantages over other isotopes like Iodine-125 (¹²⁵I):

- Higher Initial Dose Rate: ¹⁰³Pd delivers its total dose more rapidly than ¹²⁵I, which may be beneficial for treating faster-growing tumors.[16][17]
- Shorter Half-Life: The 17-day half-life of ¹⁰³Pd means that the majority of the radiation dose is delivered within about three months, compared to six to eight months for ¹²⁵I.[17]
- Improved Safety: The lower energy of ¹⁰³Pd's photon emissions results in less radiation exposure to surrounding healthy tissues and medical personnel.[4]

Conclusion

Palladium-103 has established itself as a cornerstone radionuclide in the field of brachytherapy. Continuous advancements in its production and purification, from established wet chemistry techniques to innovative dry distillation methods, have ensured a reliable supply of high-purity ¹⁰³Pd for medical applications. Its well-characterized physical properties and



favorable decay scheme provide a highly localized and effective radiation dose, making it an invaluable tool in the treatment of cancer and a subject of ongoing research for new therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Separation of 103Pd from a Rh target using an alloying pretreatme...: Ingenta Connect [ingentaconnect.com]
- 2. Investigation of palladium-103 production and IR07-{sup 103}Pd brachytherapy seed preparation (Journal Article) | ETDEWEB [osti.gov]
- 3. Selection of Suitable Reaction and Determination of Irradiation Parameters for Palladium-103 Production [jonsat.nstri.ir]
- 4. Innovative Approach to Producing Palladium-103 for Auger-Emitting Radionuclide Therapy: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nordion.com [nordion.com]
- 6. wttc.triumf.ca [wttc.triumf.ca]
- 7. Palladium-103 (103Pd/103mRh), a promising Auger-electron emitter for targeted radionuclide therapy of disseminated tumor cells absorbed doses in single cells and clusters, with comparison to 177Lu and 161Tb PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6143431A Production of Palladium-103 Google Patents [patents.google.com]
- 9. WO1999057731A1 Production of palladium-103 Google Patents [patents.google.com]
- 10. Cyclotron production of no-carrier-added palladium-103 by bombardment of rhodium-103 target PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyclotron production of carrier-free palladium-103 (Journal Article) | ETDEWEB [osti.gov]
- 14. researchgate.net [researchgate.net]



- 15. mdpi.com [mdpi.com]
- 16. pleiades.online [pleiades.online]
- 17. dattoli.com [dattoli.com]
- 18. An experimental palladium-103 seed (OptiSeedexp) in a biocompatible polymer without a gold marker: characterization of dosimetric parameters including the interseed effect -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Palladium-103: A Technical Guide to Discovery, Synthesis, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244339#discovery-and-synthesis-of-the-palladium-103-isotope]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com